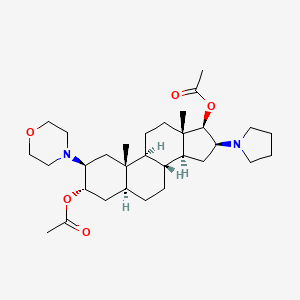
4-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride
Vue d'ensemble
Description
4-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride is a chemical compound with the molecular formula C9H14N4O•2HCl and a molecular weight of 267.16 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine. It is often used as a biochemical reagent in proteomics research .
Mécanisme D'action
Target of Action
The primary target of 4-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride is the α2-adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.
Mode of Action
This compound acts as an antagonist of the α2-adrenergic receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another, in this case, blocking the receptor and preventing its activation by endogenous catecholamines.
Méthodes De Préparation
The synthesis of 4-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods typically involve parallel solid-phase synthesis and photocatalytic synthesis .
Analyse Des Réactions Chimiques
4-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major products formed from these reactions include various substituted pyrimidine derivatives, which are often used in further chemical synthesis and research .
Applications De Recherche Scientifique
4-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: It is used in the study of biochemical pathways and molecular interactions.
Medicine: It is used in the development of pharmaceutical compounds and as a biochemical marker in diagnostic tests.
Industry: It is used in the production of various chemical products and as a catalyst in chemical reactions.
Comparaison Avec Des Composés Similaires
4-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride can be compared with other similar compounds, such as:
1-(2-Pyrimidyl)piperazine: Used for derivatization of carboxyl groups on peptides.
5-Bromo-4-methoxy-2-(piperazin-1-yl)pyrimidine: Used in various biochemical assays.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Known for their therapeutic potential in treating neurological conditions.
These compounds share similar structural features but differ in their specific applications and biochemical properties, highlighting the uniqueness of this compound in its specific research and industrial applications.
Propriétés
IUPAC Name |
4-methoxy-2-piperazin-1-ylpyrimidine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O.2ClH/c1-14-8-2-3-11-9(12-8)13-6-4-10-5-7-13;;/h2-3,10H,4-7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDDOZFBOITQNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Furylmethyl)amino]pentanedioic acid](/img/structure/B3089371.png)


![[(1R,2R)-2-Azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);tetrafluoroborate](/img/structure/B3089381.png)

![N-[(3-chlorophenyl)methyl]cyclopentanamine](/img/structure/B3089407.png)







